Natrium-Anthrachinon-1-sulfonat

Übersicht

Beschreibung

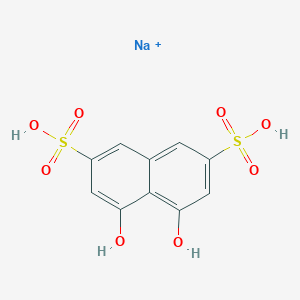

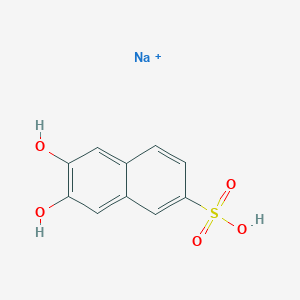

Sodium anthraquinone-1-sulfonate is a useful research compound. Its molecular formula is C14H8NaO5S and its molecular weight is 311.27 g/mol. The purity is usually 95%.

The exact mass of the compound Sodium anthraquinone-1-sulfonate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1-mono anthraquinonesulfonic acid, sodium salt, has a water solubility of 1000 mg/100 ml water at 18 °c.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium anthraquinone-1-sulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium anthraquinone-1-sulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Redox-Flussbatterien

Natrium-Anthrachinon-1-sulfonat wird als Modellsystem verwendet, um Faktoren zu untersuchen, die ihrer wässrigen Löslichkeit zugrunde liegen . Diese Forschung ist entscheidend für die Entwicklung von Elektrolyten mit hoher Kapazität für Redox-Flussbatterien (RFBs), die einen einzigartigen Vorteil in der Energiespeicherung im Netzmaßstab bieten .

Elektrochemische Anwendungen

Anthrachinon und seine Derivate, einschließlich this compound, werden als sehr vielversprechende Leitstrukturen für verschiedene Anwendungen in der organischen Elektronik identifiziert . Sie werden bei der Formulierung von hierarchischen Screening-Strategien für Materialien verwendet, die mit organischer Elektronik verbunden sind .

Herstellung von Polypyrrolfilmen

This compound wurde als Dotierstoff bei der Herstellung von Polypyrrolfilmen durch elektrochemische Polymerisation verwendet . Diese Anwendung ist im Bereich der leitfähigen Polymere von Bedeutung.

Organische Synthese

This compound ist eine nützliche Verbindung in der organischen Synthese . Es kann bei der Herstellung verschiedener organischer Verbindungen verwendet werden, was zum Fortschritt der organischen Chemie beiträgt.

Antikrebsmittel

Anthrachinon-Derivate, einschließlich this compound, haben eine vielversprechende antiproliferative Aktivität gegen bestimmte Arten von Krebszellen gezeigt . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Antikrebsmedikamente .

Untersuchung der wässrigen Löslichkeit

This compound wird verwendet, um die wässrige Löslichkeit von Anthrachinonsulfonatsalzen zu untersuchen . Diese Forschung ist wichtig, um die Löslichkeiten organischer Salze für die Entwicklung von Elektrolyten mit hoher Kapazität für wässrige Flussbatterien zu verstehen <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 102

Wirkmechanismus

Target of Action

Sodium anthraquinone-1-sulfonate (SA1S) is an organic compound that primarily targets redox reactions . It is used as a redox mediator in various biochemical processes .

Mode of Action

SA1S interacts with its targets through redox reactions . It can be reversibly oxidized and reduced, assisting in extracellular electron transfer (EET) processes . The sulfonate functional group of SA1S offers excellent hydrophilicity, which promotes the molecular level binding of SA1S with reduced graphene oxide (rGO) and leads to a 3D interconnected xerogel .

Biochemical Pathways

The primary biochemical pathway affected by SA1S is the electron transfer process . As a redox mediator, SA1S facilitates the transfer of electrons in biochemical reactions, thereby influencing the overall redox balance within the system .

Pharmacokinetics

Its solubility in water is known to be moderate , which could influence its bioavailability and distribution within the body.

Result of Action

The primary result of SA1S’s action is the facilitation of electron transfer in biochemical reactions . This can influence various downstream processes, including energy generation, environmental remediation, and chemical production .

Action Environment

The action of SA1S can be influenced by various environmental factors. For instance, its solubility can change significantly with a change in its counter-cation . Additionally, the position and number of the sulfonate groups can also impact its solubility . These factors can influence the compound’s action, efficacy, and stability in different environments.

Safety and Hazards

Zukünftige Richtungen

Sodium anthraquinone-1-sulfonate has been examined as an organic redox-active compound and highly conductive graphene nanosheets have been incorporated to enhance the electronic conductivity . This work opens a new avenue for developing high-performance supercapacitors through the rational combination of redox organic molecules with highly conductive graphene .

Biochemische Analyse

Biochemical Properties

Sodium anthraquinone-1-sulfonate is soluble in hot water , which allows it to interact with various biomolecules in aqueous environments. The anthraquinone moiety forms the core of various anticancer agents . Most of the anthraquinone-based compounds inhibit cancer progression by targeting essential cellular proteins

Cellular Effects

Anthraquinones have been shown to have anti-inflammatory and anti-oxidation effects . They can inhibit cancer cell proliferation, invasion, migration, metastasis, and induce cellular apoptosis and tumor angiogenesis . They also regulate the host immune response, have antioxidant and anti-inflammatory properties, and can reverse tumor cell multidrug resistance

Molecular Mechanism

Anthraquinone-based compounds generally inhibit cancer progression by targeting essential cellular proteins . They may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound is stable and can be stored at room temperature

Dosage Effects in Animal Models

Anthraquinones have been shown to attenuate symptoms and tissue damages through anti-inflammatory or immuno-modulatory effects in animal colitis models

Metabolic Pathways

Anthraquinones are synthesized in plants through the shikimate or chorismate and the polyketide pathway

Transport and Distribution

It is known that the compound is soluble in hot water , which may facilitate its transport and distribution

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Sodium anthraquinone-1-sulfonate involves the sulfonation of anthraquinone followed by neutralization with sodium hydroxide.", "Starting Materials": ["Anthraquinone", "Sulfuric acid", "Sodium hydroxide", "Water"], "Reaction": [ { "Step 1": "Anthraquinone is mixed with sulfuric acid and heated to 80-100°C to form anthraquinone-1-sulfonic acid." }, { "Step 2": "The anthraquinone-1-sulfonic acid is then neutralized with sodium hydroxide solution to form Sodium anthraquinone-1-sulfonate." }, { "Step 3": "The resulting Sodium anthraquinone-1-sulfonate is washed with water to remove any impurities and dried." } ] } | |

CAS-Nummer |

128-56-3 |

Molekularformel |

C14H8NaO5S |

Molekulargewicht |

311.27 g/mol |

IUPAC-Name |

sodium;9,10-dioxoanthracene-1-sulfonate |

InChI |

InChI=1S/C14H8O5S.Na/c15-13-8-4-1-2-5-9(8)14(16)12-10(13)6-3-7-11(12)20(17,18)19;/h1-7H,(H,17,18,19); |

InChI-Schlüssel |

LIWRTTRIQSKPHK-UHFFFAOYSA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[Na+] |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)O.[Na] |

| 128-56-3 | |

Löslichkeit |

1-Mono anthraquinonesulfonic acid, sodium salt, has a water solubility of 1000 mg/100 ml water at 18 °C. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can Sodium anthraquinone-1-sulfonate be removed from environmental water samples?

A1: Yes, Sodium anthraquinone-1-sulfonate can be extracted from environmental water samples using Dowex WGR weakly anion exchange resin. [] This method allows for the determination of trace amounts of Sodium anthraquinone-1-sulfonate and Sodium anthraquinone-2-sulfonate in complex matrices like river water and soil. [] After adsorption onto the resin, the compound is eluted with a strong acid like hydrochloric acid and further derivatized for analysis via gas chromatography. []

Q2: Does Sodium anthraquinone-1-sulfonate interact with other molecules in solution?

A2: Research shows that Sodium anthraquinone-1-sulfonate exhibits competitive adsorption with Xylenol Orange on expanded graphite. [] This means that the presence of one molecule can influence the adsorption capacity of expanded graphite for the other. [] This competitive behavior is likely due to both molecules targeting similar adsorption sites on the expanded graphite surface. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B86751.png)

![6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B86758.png)